NSC 143773
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 143773:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonanoylpyridine typically involves the acylation of pyridine with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where pyridine reacts with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 2-Nonanoylpyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Nonanoylpyridine can undergo various chemical reactions, including:
Oxidation: The nonanoyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The carbonyl group in the nonanoyl chain can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Nonanoic acid or 2-nonanoylpyridine-3-carboxylic acid.
Reduction: 2-Nonanoylpyridine alcohol.
Substitution: 3-Nitro-2-nonanoylpyridine or 3-bromo-2-nonanoylpyridine.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research has focused on its potential as an anti-inflammatory agent and its ability to modulate certain biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nonanoylpyridine involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. It may also inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
2-Nonanoylpyridine can be compared with other pyridine derivatives and nonanoyl compounds:
Similar Compounds: 2-Acetylpyridine, 2-Benzoylpyridine, and 2-Nonanoylbenzene.
Uniqueness: The presence of both the pyridine ring and the nonanoyl group gives 2-Nonanoylpyridine unique chemical and biological properties
Properties
CAS No. |
65548-56-3 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-cyclohepta-2,4,6-trien-1-ylpentane-2,4-dione |
InChI |
InChI=1S/C12H14O2/c1-9(13)12(10(2)14)11-7-5-3-4-6-8-11/h3-8,11-12H,1-2H3 |
InChI Key |
YWNYRHVJXKBAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1C=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.